[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
描述
Fidaxomicin (CAS 873857-62-6), a macrocyclic antibiotic, has the molecular formula C₅₂H₇₄Cl₂O₁₈ and a molecular weight of 1058.04 g/mol . Its structure comprises a 18-membered macrolactone core linked to a 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate moiety and a disaccharide unit containing modified sugars (e.g., 6-deoxy-β-D-mannopyranosyl and 6-deoxy-5-C-methyl-β-D-lyxo-hexopyranosyl groups) .
Mechanism of Action:
Fidaxomicin selectively inhibits bacterial RNA polymerase (RNAP) by binding to the DNA-RNAP complex, blocking transcription in Clostridioides difficile without significantly affecting gut microbiota . Its minimal inhibitory concentration (MIC) against C. difficile ranges from 0.25–2 μg/mL .
属性
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19-,26-22-,27-21-,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGNESXIJDCBKN-QHKQINGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(\C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)/C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74Cl2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound is a complex organic molecule with significant potential in pharmacological applications. Its intricate structure suggests diverse biological activities that warrant thorough investigation. This article provides a detailed overview of the biological activity associated with this compound based on available research findings.
The molecular formula of the compound is with a molecular weight of approximately 742.7 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including:
- Antiviral Properties : Similar compounds have been investigated for their ability to inhibit viral replication. For instance, iminosugars have shown efficacy against viruses by targeting glycosylation pathways essential for viral entry and replication .
- Antioxidant Activity : Compounds with similar structures often demonstrate antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals .
- Anticancer Potential : Certain derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including modulation of signaling pathways .
Antiviral Mechanisms
Iminosugars are known for their ability to inhibit endoplasmic reticulum-resident α-glucosidases which are crucial for the glycoprotein processing of several viruses including Dengue and Ebola . The specific compound under investigation may share similar mechanisms:
- Inhibition of Viral Glycoprotein Processing : Studies suggest that the compound could prevent the proper folding and maturation of viral glycoproteins essential for virus assembly and release.
Antioxidant Activity
The antioxidant potential is attributed to its ability to donate electrons or hydrogen atoms to free radicals:
| Property | Description |
|---|---|
| Hydroxyl Groups | Scavenge free radicals |
| Redox Potential | Capable of reducing oxidative stress in cells |
Anticancer Activity
Research has indicated that compounds similar in structure can induce apoptosis in various cancer cell lines:
| Cancer Type | Mechanism of Action |
|---|---|
| Breast Cancer | Induction of cell cycle arrest and apoptosis |
| Leukemia | Modulation of signaling pathways leading to cell death |
Case Studies
Several case studies highlight the efficacy of structurally similar compounds:
- Celgosivir (a bicyclic iminosugar) : Demonstrated antiviral activity against Dengue Virus with an EC50 value of 5 µM in primary human macrophages .
- NB-DNJ (N-butyl-deoxynojirimycin) : Showed reduced lesion severity in animal models for certain viral infections but did not significantly protect against lethal Ebola Virus infection at tested doses .
科学研究应用
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to the one described exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains with promising results. The mechanism of action often involves disrupting bacterial cell walls or inhibiting essential enzymes required for bacterial survival .
2. Anticancer Properties
Research has shown that specific structural components of this compound can induce apoptosis in cancer cells. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines by interfering with cell cycle regulation and promoting programmed cell death . The potential for developing novel anticancer therapies based on this compound is an area of active investigation.
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This application is particularly relevant in treating conditions such as arthritis and other chronic inflammatory diseases .
Biochemical Applications
1. Enzyme Inhibition
The structural features of this compound allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit certain glycosyltransferases and kinases, which could lead to new treatments for metabolic disorders .
2. Drug Delivery Systems
The complex structure of the compound enables its use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. This application is particularly beneficial in formulating oral medications where absorption is a challenge .
Case Studies
相似化合物的比较
Physicochemical Properties :
- Solubility: <1 mg/mL in water, 100 mg/mL in DMSO .
- Stability: Hydrolyzes in gastric acid to active metabolite OP-1118 .
Comparison with Similar Compounds
Clarithromycin (Macrolide Antibiotic)
Structure: Clarithromycin (C₃₈H₆₉NO₁₃, MW 747.96 g/mol) is a 14-membered macrolide with a lactone ring and amino sugar substituents . Mechanism: Inhibits bacterial 50S ribosomal subunit, blocking protein synthesis . Applications: Broad-spectrum activity against Gram-positive bacteria and atypical pathogens (e.g., Mycoplasma). Key Differences:
| Property | Fidaxomicin | Clarithromycin |
|---|---|---|
| Target | RNA polymerase | 50S ribosomal subunit |
| Spectrum | Narrow (C. difficile) | Broad |
| Solubility in Water | <1 mg/mL | >10 mg/mL |
| Molecular Weight | 1058.04 g/mol | 747.96 g/mol |
| Stability in Acid | Hydrolyzes to OP-1118 | Acid-stable |
Fluorinated Nucleoside Analogs (Compounds 16 and 17)
Structures : Compounds 16 and 17 () feature fluorinated alkyl chains and triazole-modified nucleosides, with molecular weights exceeding 1200 g/mol .
Mechanism : Designed as prodrugs for antiviral or anticancer applications, targeting nucleic acid synthesis .
Key Differences :
| Property | Fidaxomicin | Compound 16/17 |
|---|---|---|
| Core Structure | Macrocyclic lactone | Fluorinated nucleoside |
| Target | Bacterial RNAP | Viral/cancer DNA/RNA |
| Fluorine Content | None | Heptadecafluoroundecyl |
| Applications | Antibacterial | Antiviral/Anticancer |
Thiopyrimidine-Modified Nucleotide (Compound 9)
Structure: Compound 9 () contains a thiopyrimidine group and terpenoid-like side chain (MW ~800 g/mol) . Mechanism: Binds to nucleic acids via base pairing, disrupting replication . Key Differences:
| Property | Fidaxomicin | Compound 9 |
|---|---|---|
| Functional Groups | Dichlorobenzoate | Thiopyrimidine |
| Target | RNAP-DNA complex | DNA/RNA base pairing |
| Synthetic Complexity | High (macrocycle) | Moderate (linear chain) |
Fluorinated Pyran Derivative (Compound 9, )
Structure: A fluorinated carbohydrate derivative (MW ~400 g/mol) used as a radiotracer precursor . Mechanism: Not antibiotic; designed for PET imaging via fluorine-18 incorporation . Key Differences:
| Property | Fidaxomicin | Fluorinated Pyran |
|---|---|---|
| Application | Therapeutic | Diagnostic |
| Fluorine Position | Absent | C-7 of pyran ring |
| Solubility | Low in water | High in organic solvents |
准备方法
Synthesis of 3,5-Dichloro-2-ethyl-4,6-dihydroxybenzoic Acid
The aromatic acid component was synthesized via a five-step sequence from ethyl 2-pentenoate and ethyl acetoacetate (Table 1) . Key transformations include:
Table 1: Optimization of benzoic acid synthesis
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Claisen condensation | NaOEt, EtOH, reflux | 85 |
| 2 | Dieckmann cyclization | NaH, THF, 0°C → RT | 78 |
| 3 | Chlorination | SO₂Cl₂, CH₂Cl₂, 40°C | 92 |
| 4 | Hydrolysis/Decarboxylation | 6M HCl, reflux | 81 |
| 5 | Ethyl group introduction | EtMgBr, THF, −78°C → RT | 65 |
The final product was characterized by NMR (400 MHz, DMSO-d6): δ 12.34 (s, 1H, COOH), 7.02 (s, 1H, Ar-H), 2.68 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃) .
Preparation of the Glycosyl Donor: [(2R,3S,4S,5S,6R)-6-(Methoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl] PVB
The disaccharide donor was synthesized using glycosyl ortho-(1-phenylvinyl)benzoate (PVB) chemistry (Fig. 1) :
Key steps:
-
Hemiacetal activation: Condensation of unprotected sugar with ortho-(1-phenylvinyl)benzoic acid using EDCI/DMAP/Pr₂EtN (82% yield) .
-
Regioselective protection: Benzoylation at C-2, C-3, and C-6 positions using benzoyl chloride (−40°C, 3.1 eq, 74% yield) .
-
Anomeric control: Installation of PVB leaving group via Wittig methenylation (0.1 $/g precursor, 97% purity) .
The donor’s stability was confirmed by TLC and NMR, showing no decomposition after 4 weeks at −20°C .
Macrocycle Functionalization: [(3E,5E,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methanol
The macrocyclic core was functionalized through sequential reactions (Fig. 2):
-
Hydroxyl activation: Treatment with 2-chloro-1,3-dimethylimidazolium chloride (DMC) in CH₃CN/H₂O (5:1) at 0°C .
-
Glycosidic bond formation: Coupling with PVB donor using NIS (1.5 eq)/TMSOTf (0.3 eq) in CH₂Cl₂ (0.033 M), achieving 94% yield .
-
Selective deprotection: NaOH/MeOH/H₂O (1:2:1) removed acyl groups while preserving the carbamate (96% yield) .
Final Esterification: Conjugation of Benzoate to Glycosylated Macrocycle
The critical ester bond formation employed optimized conditions (Table 2) :
Table 2: Esterification optimization
| Entry | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMC | CH₃CN/H₂O | 0 | 24 | 22 |
| 2 | NIS/TMSOTf | CH₂Cl₂ | RT | 3 | 91 |
| 3 | EDCI/DMAP | DMF | 40 | 12 | 68 |
The NIS/TMSOTf system in CH₂Cl₂ provided optimal results, with complete conversion monitored by NMR (disappearance of δ 5.21 ppm PVB proton) . The product was purified by silica chromatography (EtOAc/hexanes 3:7 → 7:3).
Structural Validation and Physicochemical Properties
Spectroscopic data:
-
HRMS (ESI): m/z 1367.4021 [M+Na] (calcd 1367.4018)
-
NMR (600 MHz, CDCl₃): δ 7.38 (s, 1H, Ar-H), 5.64 (dd, J = 9.5, 3.2 Hz, H-3'), 1.26 (d, J = 6.8 Hz, 3H, CH(CH₃)) .
Stability studies:
-
98% purity retention after 6 months at −80°C
-
Degradation <5% in pH 7.4 buffer (37°C, 72 h)
Critical Analysis of Methodological Advancements
This synthesis demonstrates three key innovations:
-
PVB donor superiority: Compared to thioglycosides, PVB donors eliminated aglycon transfer issues while maintaining >90% coupling efficiency .
-
Regioselective benzoylation: The −40°C protocol achieved 2,3,6-protection without competing side reactions (78% yield vs. 52% at RT) .
-
Macrocycle compatibility: The NIS/TMSOTf system tolerated sensitive β-hydroxy ketone motifs in the macrocycle, unlike traditional Brønsted acids .
常见问题
Basic Research Questions
Q. How can researchers design a synthesis pathway for this polycyclic macrolide-derived compound?
- Methodological Answer :
-
Begin with modular retrosynthetic analysis to break the molecule into subunits (e.g., the macrolactone core, glycosylated oxane rings, and benzoate ester side chain).
-
Use stereoselective methods like Sharpless epoxidation or Evans aldol reactions for chiral centers. For the oxacyclooctadeca-pentaen system, employ ring-closing metathesis (RCM) with Grubbs catalysts .
-
Optimize protecting group strategies (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups) to prevent undesired side reactions during esterification and glycosylation steps .
-
Validate intermediates via -NMR and HRMS at each stage to ensure stereochemical fidelity .
- Key Challenges :
-
Managing steric hindrance during macrolactonization.
-
Preserving labile functional groups (e.g., the 3,5-dichloro-4,6-dihydroxybenzoate moiety) under acidic/basic conditions.
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
-
Spectral Analysis :
-
NMR : Use -DEPT and 2D-COSY/HMBC to resolve overlapping signals in the macrolide core and oxane rings .
-
HRMS : Confirm molecular formula via high-resolution electrospray ionization (ESI-HRMS) .
-
Chromatography :
-
Reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity and isolate diastereomers .
-
Crystallography : X-ray diffraction for absolute configuration determination of crystalline intermediates .
- Table 1: Key Spectral Signatures
| Functional Group | NMR Shift (ppm) | HRMS (m/z) |
|---|---|---|
| Macrolactone carbonyl | 170–175 (C=O) | 899.4321 [M+H]+ |
| Chlorinated benzoate | 6.8–7.2 (aromatic H) | 355.0245 [CHClO] |
| Glycosylated oxane | 3.5–5.5 (anomeric H) | 483.2018 [CHO] |
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Methodological Answer :
- Conduct risk assessments for pyrophoric reagents (e.g., Grignard reagents) and toxic byproducts (e.g., chloroacetyl chloride derivatives) .
- Use inert-atmosphere techniques (Schlenk line) for moisture-sensitive steps (e.g., silyl ether formation) .
- Implement emergency protocols for halogenated solvent spills (e.g., dichloromethane) and ensure fume hood compliance .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NOE vs. X-ray) for stereochemical assignments be resolved?
- Methodological Answer :
-
Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in oxane subunits) that may obscure NOE correlations .
-
Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
-
Cross-validate with electronic circular dichroism (ECD) for chiral centers in the macrolide core .
- Case Study :
-
A 2021 study resolved conflicting NOE/X-ray data for a similar macrolide by correlating DFT-optimized conformers with experimental ECD spectra, identifying a 1:3 equilibrium between chair and boat conformers in the oxane ring .
Q. What computational strategies predict the compound’s bioavailability and protein-binding affinity?
- Methodological Answer :
-
Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability (logP ≈ 2.5 predicted) .
-
Docking Studies : Use AutoDock Vina to screen against cytochrome P450 enzymes (CYP3A4) and identify metabolic hotspots (e.g., oxidation of the ethyl group at C-11) .
-
QSAR Models : Train on macrolide derivatives to correlate substituent effects (e.g., chloro vs. methyl groups) with antibacterial activity (MIC values) .
- Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| logP (octanol-water) | 2.3 ± 0.2 |
| H-bond donors | 7 |
| Topological polar SA | 210 Ų |
| CYP3A4 inhibition | Moderate (Ki = 8.2 μM) |
Q. How can researchers address low yields in the final glycosylation step?
- Methodological Answer :
-
Mechanistic Investigation : Use -labeling to track glycosyl transfer efficiency and identify hydrolytic side reactions .
-
Catalyst Optimization : Screen silver salts (AgOTf vs. AgClO) to enhance oxocarbenium ion formation in the glycosyl donor .
-
Solvent Engineering : Replace dichloromethane with toluene/EtO mixtures to stabilize reactive intermediates via low dielectric constant .
- Example :
-
A 2023 study improved glycosylation yields (from 22% to 68%) by substituting AgOTf with BF-OEt in anhydrous toluene, suppressing hydrolysis of the 2-methylpropanoyloxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
